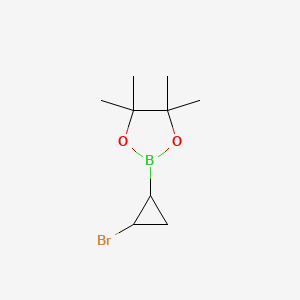
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、有機化学分野で注目を集めている有機ホウ素化合物です。この化合物は、4つのメチル基で置換されたジオキサボロラン環にブロモシクロプロピル基が結合していることを特徴としています。この化合物のユニークな構造は、さまざまな化学反応や用途において貴重な中間体となります。
準備方法
合成経路と反応条件
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの合成は、通常、2-ブロモシクロプロピルボロン酸と2,2,3,3-テトラメチル-1,3-ジオキソラン-4,5-ジオンの反応によって行われます。この反応は、通常、炭酸カリウムなどの塩基とテトラヒドロフランなどの溶媒の存在下で行われます。反応条件には、出発物質が目的の生成物に完全に変換されるまで、混合物を数時間還流することが含まれる場合が多いです。
工業生産方法
工業規模では、2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。自動反応器と最適化された反応条件の使用は、生産コストを大幅に削減し、合成のスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、次のようなさまざまな種類の化学反応を起こします。
置換反応: シクロプロピル基の臭素原子は、アミンやチオールなどの他の求核剤で置換することができます。
酸化反応: ジオキサボロラン環のホウ素原子は、ホウ酸またはエステルを形成するように酸化することができます。
還元反応: この化合物は、異なる官能基を持つシクロプロピル誘導体を形成するように還元反応を起こすことができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウムやチオレートカリウムなどの求核剤が含まれます。反応は、通常、ジメチルスルホキシドなどの極性溶媒中、高温で行われます。
酸化反応: 過酸化水素や過ホウ酸ナトリウムなどの試薬が、穏やかな条件下でホウ素原子を酸化するために使用されます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、低温でジエチルエーテルなどの非プロトン性溶媒中で使用されます。
主要な生成物
置換反応: 生成物には、2-(2-アミノシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランと2-(2-チオシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランが含まれます。
酸化反応: 生成物には、2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-オキシドが含まれます。
還元反応: 生成物には、2-(2-シクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランが含まれます。
科学研究への応用
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、次のような科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、およびクロスカップリング反応における試薬として使用されます。
生物学: この化合物は、ホウ素含有薬物の開発および酵素機構の研究のためのプローブとして使用されています。
産業: この化合物は、ホウ素ドープポリマーやセラミックスなどの先進材料の製造に使用されます。
科学的研究の応用
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
作用機序
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの作用機序は、さまざまな分子標的や経路との相互作用を含みます。ブロモシクロプロピル基は求核置換反応を起こし、新しい化学結合を形成することができます。ジオキサボロラン環のホウ素原子は、配位化学に参加し、他の分子と安定な錯体を形成することができます。これらの相互作用により、化合物はさまざまな化学的および生物学的システムでその効果を発揮することができます。
類似化合物の比較
類似化合物
- 2-(2-クロロシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 2-(2-ヨードシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 2-(2-フルオロシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
独自性
2-(2-ブロモシクロプロピル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、ブロモシクロプロピル基の存在によって独特です。これは、ハロゲン化アナログと比較して、明確な反応性と安定性を付与します。臭素原子は反応性と選択性のバランスを提供し、化合物をさまざまな化学的変換において汎用的にします。さらに、ジオキサボロラン環のテトラメチル置換は、化合物の安定性と溶解性を高め、さらにその独自性に貢献しています。
類似化合物との比較
Similar Compounds
- 2-(2-Chlorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Iodocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and stability compared to its halogenated analogs. The bromine atom provides a balance between reactivity and selectivity, making the compound versatile in various chemical transformations. Additionally, the tetramethyl substitution on the dioxaborolane ring enhances the compound’s stability and solubility, further contributing to its uniqueness.
特性
分子式 |
C9H16BBrO2 |
|---|---|
分子量 |
246.94 g/mol |
IUPAC名 |
2-(2-bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3 |
InChIキー |
UWWHKMYYXWCSSB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


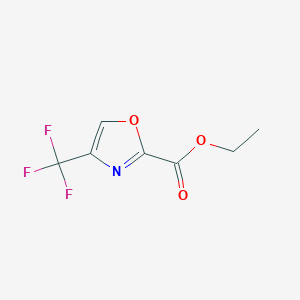
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
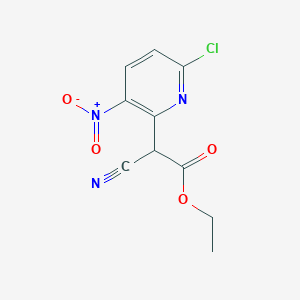
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
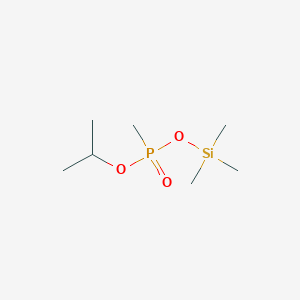
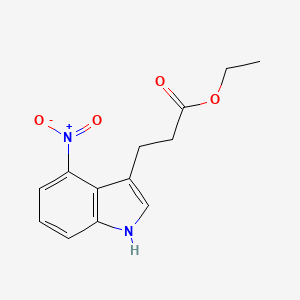
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
